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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals overcome common

sequencing errors encountered with the SARS-CoV-2 Omicron BA.1 variant.

Frequently Asked Questions (FAQs)
Q1: Why is my RT-PCR assay showing S-gene target failure (SGTF) for a suspected Omicron

sample?

A1: S-gene target failure (SGTF) in certain multiplex RT-PCR assays, such as the TaqPath™

COVID-19 kit, is a characteristic feature of the Omicron BA.1 variant.[1][2][3] This is caused by

a specific deletion of amino acids 69 and 70 (del69-70) in the spike (S) protein, which is

present in the BA.1 lineage.[1][4] The absence of the S-gene amplification, while other targets

like ORF1ab and N-gene are detected, can be used as a reliable proxy for the presumptive

identification of BA.1.[5][6] It's important to note that the BA.2 sublineage does not have this

deletion and therefore will not exhibit SGTF.[7]

Q2: What are the common causes of low genome coverage or gaps in my BA.1 sequencing

data?

A2: The primary cause of low genome coverage and gaps (amplicon dropouts) when

sequencing the BA.1 variant is the high number of mutations present in its genome, particularly

in the spike gene.[6][8] These mutations can occur in the binding sites of the primers used in

amplicon-based sequencing protocols, such as the ARTIC network's primer sets.[9][10] This
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primer-template mismatch leads to inefficient or failed amplification of certain genomic regions.

[11][12]

Q3: Which ARTIC primer set is recommended for sequencing BA.1?

A3: The ARTIC v4.1 primer set is recommended over the v3 and v4 versions for sequencing

the BA.1 variant.[9][13] The v4.1 panel was specifically updated to address amplicon dropouts

observed in Omicron lineages by including alternative primers for problematic regions.[9][10]

Studies have shown that ARTIC v4.1 significantly improves genome coverage for BA.1

compared to its predecessors.[9][10][13]

Q4: What are chimeric sequences and how can they arise during BA.1 sequencing?

A4: Chimeric sequences are artificial constructs formed by the joining of two or more distinct

nucleic acid molecules. In the context of BA.1 sequencing, they can arise during the PCR

amplification step, especially when amplicon dropouts occur.[14] If a primer fails to amplify the

intended target in the dominant viral template, it may instead amplify a minor variant or a

contaminant present in the sample, leading to a chimeric sequence in the final data.[14] Careful

bioinformatic analysis is required to identify and remove these artifacts.[8]

Troubleshooting Guides
Issue 1: S-Gene Target Failure (SGTF) or Reduced S-
Gene Target Performance (rSGTP)
Symptom: Your multiplex RT-PCR results show a positive signal for the N and ORF1ab genes

but a negative or significantly delayed signal (higher Ct value) for the S-gene.

Possible Cause: The sample likely contains the Omicron BA.1 variant, which has the ΔH69/V70

deletion in the spike gene.[4]

Troubleshooting Steps:

Confirm Variant Presence: Use this SGTF signature as a preliminary indicator for the

presence of BA.1.[5]
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Differentiate from BA.2: To distinguish from the BA.2 sublineage, which does not exhibit

SGTF, perform whole-genome sequencing or use a specific genotyping assay.[7]

Quantitative Interpretation: A difference of 3.8 Ct values or more between the S-gene and

ORF1ab gene can be a reliable indicator of "true" SGTF.[15]

Issue 2: Amplicon Dropout and Low Genome Coverage
Symptom: Your BA.1 sequencing data shows significant gaps or regions with very low read

depth, particularly in the spike gene.

Possible Cause: Mutations in the BA.1 genome are preventing primers from binding efficiently,

leading to failed amplification of those regions.[9][10] This is a known issue with older ARTIC

primer sets.[12]

Troubleshooting Steps:

Update Primer Scheme: Switch to the ARTIC v4.1 primer set, which is optimized to improve

coverage for Omicron variants.[9][10][13]

Optimize PCR Conditions:

Increase Cycle Number: For samples with low viral loads, increasing the number of PCR

cycles can help to improve the yield of amplicons that are inefficiently amplified.[3]

Lower Annealing Temperature: A lower annealing temperature can sometimes improve

primer binding in the presence of mismatches, but be cautious as this can also increase

non-specific amplification.

Consider Alternative Sequencing Methods: For critical samples or in-depth studies, consider

using a hybridization-capture-based sequencing approach. This method is less susceptible

to primer-binding site mutations and can provide more uniform coverage.[16][17][18]

Issue 3: Inaccurate Variant Calling and Bioinformatic
Artifacts
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Symptom: You are observing a high number of unexpected or low-frequency variants, or your

bioinformatic pipeline is failing to call known BA.1 defining mutations.

Possible Cause: Suboptimal bioinformatic processing can lead to inaccurate variant calling.

This can be due to issues with read alignment, primer trimming, or the variant calling

parameters themselves.[19][20]

Troubleshooting Steps:

Primer Trimming: Ensure that primer sequences are properly trimmed from the reads before

variant calling. Failure to do so can lead to false-negative variant calls, especially for

mutations located near the ends of amplicons.[21][22]

Set Appropriate Variant Calling Thresholds: Use appropriate parameters for your variant

caller (e.g., bcftools, GATK). Key parameters to consider include:

Minimum read depth: A sufficient number of reads are required to confidently call a variant.

Minimum allele frequency: This helps to distinguish true variants from sequencing errors.

Base quality scores: Filter out low-quality base calls.[23]

Standardize Your Pipeline: Use a validated and standardized bioinformatic pipeline to ensure

consistency and reproducibility of your results.[19][20]

Visual Inspection: Visually inspect the alignment of reads in problematic regions using a

genome browser like IGV. This can help to identify alignment issues, primer artifacts, or

potential chimeric reads.

Data Presentation
Table 1: Comparison of ARTIC Primer Set Performance for Omicron BA.1 Sequencing
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Primer Set
Median Genome
Coverage (at 50x
read depth)

Key Amplicons
with Improved
Coverage (vs. v4)

Reference(s)

ARTIC v4
Lower, with frequent

dropouts
N/A [9]

ARTIC v4.1
93.22% improved

coverage
76, 88 [9][10][13]

Table 2: Comparison of Amplicon-Based vs. Hybridization-Capture Sequencing for SARS-CoV-

2

Feature
Amplicon-Based
(e.g., ARTIC)

Hybridization-
Capture

Reference(s)

On-Target Rate Higher Lower [18][24]

Coverage Uniformity
Lower (prone to

dropouts)
Higher [18][24]

Sensitivity to

Mutations

High (mutations in

primer sites can cause

failure)

Low [16][17]

Input DNA required Low (10-100 ng) High (>1 µg) [18]

Workflow Simple and fast
Complex and

laborious
[18][24]

Experimental Protocols & Methodologies
Optimized ARTIC v4.1 Multiplex PCR Protocol
This protocol is adapted from the ARTIC Network's recommendations for improved BA.1

sequencing.

Reverse Transcription: Synthesize cDNA from extracted viral RNA using a suitable reverse

transcriptase.
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Multiplex PCR:

Prepare two separate PCR reactions per sample, one for each primer pool (Pool A and

Pool B) of the ARTIC v4.1 primer set.

Use a high-fidelity, hot-start DNA polymerase.

Thermocycling Conditions:

Initial Denaturation: 98°C for 30 seconds

35 cycles of:

Denaturation: 98°C for 15 seconds

Annealing/Extension: 65°C for 5 minutes

Final Extension: 65°C for 5 minutes

Hold: 4°C

PCR Product Pooling & Cleanup:

Combine the two PCR products for each sample.

Purify the pooled amplicons using AMPure XP beads to remove primers and dNTPs.

Library Preparation & Sequencing:

Proceed with library preparation according to the instructions of your sequencing platform

(e.g., Illumina, Oxford Nanopore). This typically involves end-repair, adapter ligation, and

barcoding.

Quantify and pool the libraries for sequencing.

Visualizations
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Caption: Experimental workflow for BA.1 genome sequencing.
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Sequencing Issue
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Caption: Troubleshooting logic for BA.1 sequencing issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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